Ethylglyoxal bis(guanylhydrazone)

Catalog No.
S632926
CAS No.
1945-68-2
M.F
C16H8O2
M. Wt
198.23 g/mol
Availability
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* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Ethylglyoxal bis(guanylhydrazone)

CAS Number

1945-68-2

Product Name

Ethylglyoxal bis(guanylhydrazone)

IUPAC Name

2-[(E)-[(1E)-1-(diaminomethylidenehydrazinylidene)butan-2-ylidene]amino]guanidine

Molecular Formula

C16H8O2

Molecular Weight

198.23 g/mol

InChI

InChI=1S/C6H14N8/c1-2-4(12-14-6(9)10)3-11-13-5(7)8/h3H,2H2,1H3,(H4,7,8,13)(H4,9,10,14)/b11-3+,12-4+

InChI Key

DDNVYHHARMNUBE-HMMKTVFPSA-N

SMILES

CCC(=NN=C(N)N)C=NN=C(N)N

Synonyms

EEBG, EGBG, ethyl-gag, ethylglyoxal bis(guanylhydrazone), ethylglyoxal bis(guanylhydrazone) sulfate

Canonical SMILES

CCC(=NN=C(N)N)C=NN=C(N)N

Isomeric SMILES

CC/C(=N\N=C(N)N)/C=N/N=C(N)N

Description

The exact mass of the compound Ethylglyoxal bis(guanylhydrazone) is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Amidines - Guanidines - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

Ethylglyoxal bis(guanylhydrazone) is a synthetic compound characterized by its unique structure, which consists of two guanylhydrazone groups attached to an ethylglyoxal moiety. The chemical formula for ethylglyoxal bis(guanylhydrazone) is C6H14N8\text{C}_6\text{H}_{14}\text{N}_8. This compound is notable for its role as an inhibitor of certain enzymes, particularly in the context of cancer research, due to its ability to interfere with polyamine metabolism and cellular proliferation.

Ethylglyoxal bis(guanylhydrazone) primarily participates in reactions involving the formation of complexes with metal ions and the inhibition of enzymatic activity. It has been shown to inhibit S-adenosylmethionine decarboxylase, an enzyme crucial in polyamine biosynthesis, with a notable inhibition constant (K_i) value of approximately 0.06 μM . The compound can also undergo hydrolysis and other substitution reactions typical of hydrazones.

The biological activity of ethylglyoxal bis(guanylhydrazone) has been extensively studied, particularly its antiproliferative effects on various cancer cell lines. It has demonstrated growth-inhibitory properties against L1210 leukemia cells, showcasing additive effects when combined with other antiproliferative agents . The compound's mechanism of action is believed to involve the disruption of polyamine metabolism, which is critical for cell growth and differentiation.

Ethylglyoxal bis(guanylhydrazone) can be synthesized through several methods, typically involving the reaction of ethylglyoxal with guanylhydrazine under acidic or basic conditions. Common procedures include:

  • Condensation Reaction: Ethylglyoxal is reacted with guanylhydrazine in an acidic medium to form ethylglyoxal bis(guanylhydrazone).
  • Solvent Evaporation: The reaction mixture is often concentrated under reduced pressure to isolate the product.
  • Purification: Crystallization from suitable solvents can be employed to purify the compound.

Ethylglyoxal bis(guanylhydrazone) has several applications in biochemical research:

  • Cancer Research: Due to its inhibitory effects on polyamine metabolism, it is studied as a potential therapeutic agent against various cancers.
  • Biochemical Studies: It serves as a tool for investigating the role of polyamines in cellular processes and enzyme regulation.
  • Pharmaceutical Development: The compound's structural analogs are explored for their potential as anticancer drugs.

Studies on the interactions of ethylglyoxal bis(guanylhydrazone) with other compounds have revealed its synergistic effects when combined with agents like difluoromethylornithine, enhancing its antiproliferative action . Furthermore, it exhibits selective uptake characteristics in tumor cells, which may influence its effectiveness as a therapeutic agent .

Ethylglyoxal bis(guanylhydrazone) shares structural similarities with several other glyoxal derivatives. Here are some notable compounds for comparison:

CompoundStructure/FormulaUnique Features
Methylglyoxal bis(guanylhydrazone)C₆H₈N₄More potent inhibitor of S-adenosylmethionine decarboxylase than ethyl derivative .
Propylglyoxal bis(guanylhydrazone)C₇H₁₀N₄Exhibits different cellular uptake characteristics .
Glyoxal bis(guanylhydrazone)C₄H₈N₄Less potent than both methyl and ethyl derivatives .

Uniqueness

Ethylglyoxal bis(guanylhydrazone) stands out due to its specific inhibition profile against S-adenosylmethionine decarboxylase and its unique structure that allows for selective interaction with biological targets. Its lower toxicity compared to other analogs makes it a candidate for further development in cancer therapeutics.

XLogP3

-1.7

Related CAS

62580-88-5 (unspecified sulfate)

Dates

Modify: 2023-07-18

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